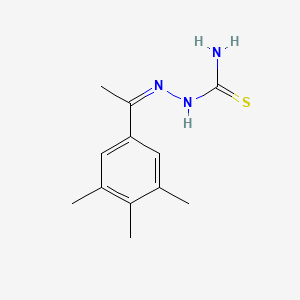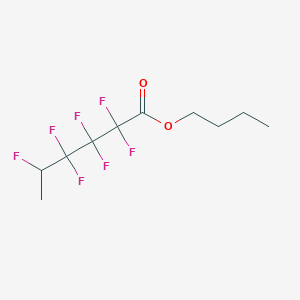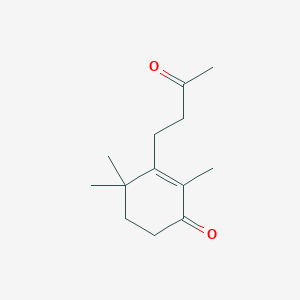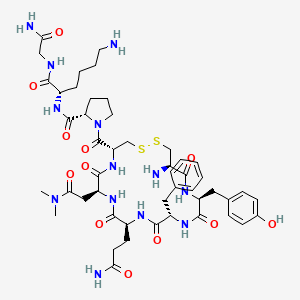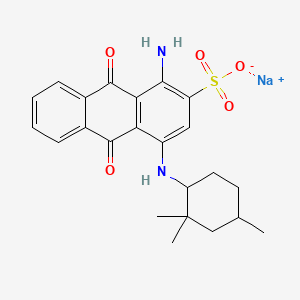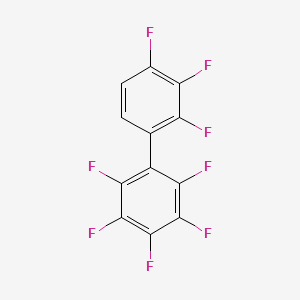
2,2',3,3',4,4',5,6-Octafluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’,4,4’,5,6-Octafluoro-1,1’-biphenyl: is a fluorinated biphenyl compound characterized by the presence of eight fluorine atoms attached to the biphenyl structure. This compound is of significant interest due to its unique chemical properties, which include high thermal stability, chemical inertness, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’,5,6-Octafluoro-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or degradation of the biphenyl structure.
Industrial Production Methods
In industrial settings, the production of 2,2’,3,3’,4,4’,5,6-Octafluoro-1,1’-biphenyl may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,3’,4,4’,5,6-Octafluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the biphenyl ring can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the presence of fluorine atoms generally makes it more resistant to such transformations.
Coupling Reactions: It can be involved in coupling reactions to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace fluorine atoms with other functional groups.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed, although the reactions may require elevated temperatures and pressures.
Coupling Reactions: Catalysts such as palladium or nickel are often used in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while coupling reactions can produce more complex polyaromatic compounds.
Applications De Recherche Scientifique
2,2’,3,3’,4,4’,5,6-Octafluoro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 2,2’,3,3’,4,4’,5,6-Octafluoro-1,1’-biphenyl is primarily related to its chemical inertness and stability. The presence of multiple fluorine atoms creates a highly electronegative environment, which can influence the compound’s interactions with other molecules. In biological systems, it may interact with proteins and enzymes through non-covalent interactions, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,3,3’,4,4’,5,5’-Octafluoro-1,1’-biphenyl: Similar in structure but with different fluorination patterns.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Contains ten fluorine atoms, offering even greater chemical resistance and stability.
4,4’-Dibromooctafluorobiphenyl: Contains bromine atoms in addition to fluorine, providing different reactivity and applications.
Uniqueness
2,2’,3,3’,4,4’,5,6-Octafluoro-1,1’-biphenyl is unique due to its specific fluorination pattern, which imparts distinct chemical properties. Its combination of high thermal stability, chemical inertness, and hydrophobicity makes it particularly valuable in applications requiring robust and durable materials.
Propriétés
Numéro CAS |
66593-23-5 |
|---|---|
Formule moléculaire |
C12H2F8 |
Poids moléculaire |
298.13 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-(2,3,4-trifluorophenyl)benzene |
InChI |
InChI=1S/C12H2F8/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H |
Clé InChI |
LERDAFCBKALCKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
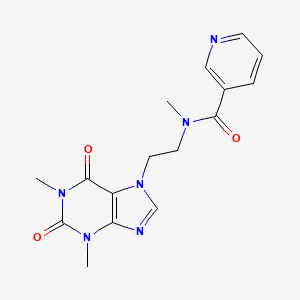
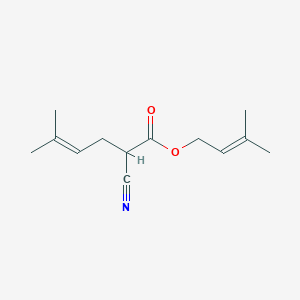
![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)
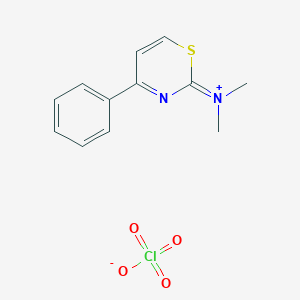
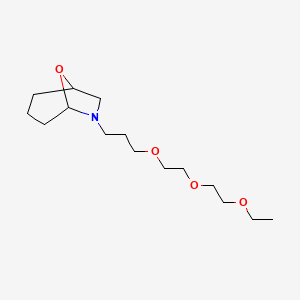
![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
